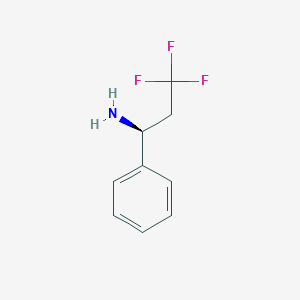

((S)-1-Phenyl-3,3,3-trifluoropropyl)amine

Description

Significance of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine within Chiral Organofluorine Chemistry

((S)-1-Phenyl-3,3,3-trifluoropropyl)amine is a prototypical example of a chiral β-trifluoromethyl amine. Its structure, featuring a phenyl group and a chiral center adjacent to a trifluoromethylated carbon, makes it a valuable scaffold. The strategic placement of the trifluoromethyl group can lead to enhanced binding affinity with biological targets and increased stability against metabolic degradation. The amine functionality provides a reactive handle for the construction of more complex molecules, such as amides, which are fundamental linkages in many biologically active compounds. evitachem.com The specific (S)-stereochemistry is crucial, as different enantiomers of a chiral molecule often exhibit vastly different biological activities.

Table 1: Physicochemical Properties of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine

| Property | Value |

| CAS Number | 1213582-26-3 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Appearance | Not specified |

| Chirality | (S)-enantiomer |

Note: Data is compiled from publicly available chemical supplier information. chemenu.combldpharm.com

Historical Development and Evolution of Synthetic Methodologies for Chiral Fluorinated Amines

The synthesis of chiral amines has a rich history, evolving from classical resolution methods to highly efficient asymmetric catalytic strategies. Initially, the separation of racemic mixtures was the primary method to obtain single enantiomers. However, this approach is inherently inefficient as it discards at least 50% of the material.

The development of asymmetric synthesis has revolutionized the field. Key historical advancements include the use of chiral auxiliaries, which temporarily impart chirality to a molecule, guiding a stereoselective reaction before being removed. More recently, the focus has shifted to catalytic methods. The asymmetric hydrogenation of imines, using chiral metal catalysts such as those based on rhodium or iridium, has become a powerful tool for the synthesis of chiral amines. nih.gov These methods offer high enantioselectivity and yield, making them suitable for industrial applications.

Another significant evolution has been the advent of biocatalysis. Enzymes, such as transaminases, have emerged as highly effective catalysts for the synthesis of chiral amines. nih.govrsc.org Transaminases can convert a prochiral ketone into a chiral amine with exceptional enantiopurity under mild reaction conditions. nih.gov For the synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, a transaminase could be employed to asymmetrically aminate the corresponding ketone, 3,3,3-trifluoro-1-phenylpropan-1-one. nih.gov

Contemporary Research Landscape and Strategic Importance of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine Scaffolds

The current research landscape is dominated by the pursuit of highly efficient, selective, and sustainable methods for the synthesis of complex molecules. The strategic importance of scaffolds like ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine lies in their utility as building blocks for drug discovery and development. evitachem.com The trifluoromethylphenylpropylamine motif is found in a number of biologically active compounds.

Modern synthetic strategies to access this and related structures continue to be refined. Rhodium-catalyzed asymmetric hydrogenation of the corresponding N-H imine is a state-of-the-art method that can provide the desired chiral amine in high yield and enantioselectivity. nih.gov The use of bifunctional catalysts, which possess both a metal center and a group capable of interacting with the substrate through hydrogen bonding, has proven particularly effective. nih.gov

Table 2: Modern Asymmetric Synthetic Approaches to Chiral β-Trifluoromethyl Amines

| Method | Catalyst/Reagent | Precursor | Key Features |

| Asymmetric Hydrogenation | Chiral Rhodium-Bisphosphine Complexes | Trifluoromethyl Ketimine | High yields and enantioselectivities. |

| Biocatalytic Transamination | Transaminase (TA) | Trifluoromethyl Ketone | Excellent enantiopurity, mild conditions. nih.govrsc.org |

The development of these advanced synthetic methods underscores the continued demand for chiral fluorinated amines. The ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine scaffold, with its combination of a chiral center, a reactive amine, and the advantageous trifluoromethyl group, is well-positioned to remain a valuable component in the toolbox of medicinal and synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3,3,3-trifluoro-1-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXAXKUJGFVHY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651154 | |

| Record name | (1S)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213582-26-3 | |

| Record name | (1S)-3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthetic Methodologies for S 1 Phenyl 3,3,3 Trifluoropropyl Amine

Asymmetric Reduction Strategies

The creation of the chiral center in ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine is frequently accomplished through the asymmetric reduction of a prochiral precursor, such as an imine or a ketone. These strategies are highly valued for their atom economy and catalytic nature.

Catalytic Asymmetric Reduction of Prochiral Precursors

The catalytic asymmetric reduction of prochiral imines is a direct and powerful method for synthesizing chiral amines. This approach often involves the use of a chiral catalyst that facilitates the enantioselective transfer of a hydride to the C=N double bond of a precursor like 1-phenyl-3,3,3-trifluoropropan-1-imine.

Recent advancements have introduced biomimetic asymmetric reduction (BMAR) processes using chiral and regenerable NAD(P)H analogues. dicp.ac.cn For instance, a system employing planar-chiral ferrocene-based NAD(P)H models, in conjunction with a Lewis acid such as Sm(OTf)₃, can reduce a wide array of imines with high yields and enantioselectivities, reaching up to 98% ee. dicp.ac.cn The mechanism is believed to involve an enzyme-like cooperative bifunctional activation, where the Lewis acid activates the imine for reduction. dicp.ac.cn The versatility of this method is demonstrated by its effectiveness on various substrates, including those that are structurally demanding. dicp.ac.cn

Another significant approach is the asymmetric hydrogenation of enamines, which serves as a precursor to the target amine. st-andrews.ac.uk While highly effective, this method requires the prior synthesis of the enamine precursor. st-andrews.ac.uk

Table 1: Catalytic Asymmetric Reduction of Imines

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Planar-chiral NAD(P)H analogue / Sm(OTf)₃ | Imines | Up to 98% | Up to 98% | dicp.ac.cn |

| Ruthenium(II) / Lewis Acid | Tetrasubstituted alkene | High | 87% | dicp.ac.cn |

Organocatalytic Approaches to Chiral Fluoroamines

Organocatalysis has emerged as a crucial tool in green chemistry, avoiding the use of metals for asymmetric transformations. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are prominent catalysts in this domain. nih.govnih.gov They can effectively promote the asymmetric synthesis of chiral amines through various reaction pathways. nih.gov

One such pathway involves a dearomatizing aza-Michael addition to a vinyl-substituted precursor, followed by an asymmetric protonation upon rearomatization. nih.gov This process, catalyzed by a CPA, can generate chiral azaheteroaryl ethylamines with high enantioselectivity. nih.gov The CPA catalyst activates the substrate by lowering its LUMO (Lowest Unoccupied Molecular Orbital) and facilitates a site-selective, rate-limiting asymmetric proton transfer within an ion-paired intermediate. st-andrews.ac.uknih.gov

The synthesis of trifluoromethylated amines has been specifically achieved using organocatalytic methods. For example, a BINOL-derived chiral phosphoric acid has been used to catalyze the asymmetric allylation of an imine precursor, yielding a trifluoromethylated amine in 75% yield and with 83% ee. nih.gov Thiourea-based organocatalysts, such as Takemoto's catalyst, which feature a 3,5-bis(trifluoromethyl)phenyl group, are also highly active and selective in various asymmetric reactions, highlighting their potential as emerging tools for constructing chiral fluoroamines. mdpi.com

Table 2: Organocatalytic Synthesis of Chiral Amines

| Catalyst | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Dearomatizing Aza-Michael/Asymmetric Protonation | High | High | nih.gov |

| BINOL-derived CPA | Asymmetric Allylation | 75% | 83% | nih.gov |

| (R)-TRIP CPA | Cyclodehydration | - | 71:29 er | nih.gov |

| (R)-TCYP CPA | Cyclodehydration | - | 80:20 er | nih.gov |

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step to yield the desired enantiomerically pure product.

Diastereoselective Synthesis Utilizing N-tert-Butylsulfinyl Imines

The use of N-tert-butylsulfinyl imines is a robust and widely applied method for the asymmetric synthesis of amines. The chiral sulfinyl group acts as a powerful stereodirecting group, allowing for the highly diastereoselective addition of nucleophiles to the imine carbon.

For the synthesis of fluoroamines, the Mannich reaction involving (Ss)-sulfinylimines has proven to be highly effective. researchgate.net This approach allows for the creation of enantiomerically pure α-fluoro-β-amino compounds with what is often perfect diastereoselectivity. The operational simplicity and high functional group tolerance make this a broadly applicable synthetic method for generating complex chiral amines. researchgate.net The diastereoselective nature of these reactions is a key advantage in producing single stereoisomers. nih.govrsc.org

Application of Chiral Oxazolidines and Imines

Chiral auxiliaries can be incorporated into heterocyclic frameworks like oxazolidines to control stereochemistry. The condensation of an amino alcohol auxiliary with an aldehyde or ketone precursor forms a chiral oxazolidine (B1195125) or imine. nih.gov The rigid, conformationally restricted structure of the resulting intermediate then directs the approach of a nucleophile to one face of the molecule.

For example, Schiff bases derived from aminopolyols can exist in equilibrium with heterocyclic oxazolidine structures. nih.gov The stereochemical outcome of subsequent reactions, such as acylation followed by cyclization, can lead to the formation of oxazolidines with high diastereoselectivity, often in a 2,4-trans configuration. nih.gov The stereochemistry is largely governed by thermodynamic control, where the most stable imine or oxazolidine structure prevails. nih.gov This methodology provides a reliable route to control the stereocenter, which, after cleavage of the auxiliary, yields the desired chiral amine.

Nucleophilic Amination and Derivatization Routes

Direct amination and derivatization of functionalized precursors provide alternative pathways to ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine. These methods focus on the formation of the C-N bond at a late stage of the synthesis.

Modern synthetic chemistry has seen the development of novel azanide (B107984) (⁻NH₂) surrogates that enable the direct conversion of electron-deficient (hetero)aryl halides into primary N-aryl amines without the need for a transition metal catalyst. researchgate.net A designed amidine reagent can undergo N-arylation under basic conditions, and the resulting N-aryl amidine can be hydrolyzed in situ to furnish the primary amine. researchgate.net

Palladium-catalyzed C-H activation and amination reactions represent another powerful strategy. For instance, the olefination of γ-C(sp³)–H bonds in protected amines can be achieved using a Pd(II) catalyst with specially designed pyridine- or quinoline-based ligands. nih.gov The resulting olefinated intermediate can then undergo further transformations. nih.gov Similarly, Pd-catalyzed amination of aryl triflates using ligands like xantphos (B1684198) is an effective method for creating C-N bonds, providing a switchable route to chiral amines. rsc.org These C-H functionalization methods offer novel and more direct synthetic routes from simpler, unactivated precursors. nih.govresearchgate.net

Stereoselective Amination of Fluorinated Substrates

A primary route to ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine involves the stereoselective amination of the prochiral ketone, 1-phenyl-3,3,3-trifluoropropanone. Asymmetric reductive amination (ARA) is a powerful technique that converts a ketone directly into a chiral amine using a chiral catalyst and a reducing agent.

Catalytic Asymmetric Reductive Amination:

Research into direct asymmetric reductive amination has identified highly efficient catalyst systems, often employing iridium or rhodium complexes with chiral phosphine (B1218219) ligands. For instance, iridium-phosphoramidite ligand complexes have been successfully used for the ARA of various ketones, achieving high yields and enantioselectivities. mdpi.comnih.gov In a typical reaction, 1-phenyl-3,3,3-trifluoropropanone would be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a hydride source, such as hydrogen gas or a silane. The choice of the chiral ligand is critical for inducing high stereoselectivity.

Biocatalytic Reductive Amination:

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Enzymes such as amine dehydrogenases (AmDHs) and reductive aminases (RedAms) can catalyze the asymmetric synthesis of primary amines from ketones with near-perfect enantioselectivity. nih.govrsc.org Reductive aminases from fungal sources, for example, have demonstrated the ability to use ammonia directly as the amine donor to convert a broad range of ketones into chiral primary amines with excellent conversions (>97%) and enantiomeric excess. rsc.org The application of a suitable RedAm or a specifically engineered AmDH to 1-phenyl-3,3,3-trifluoropropanone could provide a direct and efficient route to the desired (S)-enantiomer. These enzymatic reactions are typically performed in aqueous media under mild conditions.

Table 1: Comparison of Stereoselective Amination Methods

| Method | Catalyst/Enzyme | Amine Source | Key Advantages | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Iridium-Phosphoramidite Complex | Ammonia / Ammonium (B1175870) Salts | Broad substrate scope, High turnover numbers | 90-99% |

| Biocatalytic Amination | Reductive Aminase (RedAm) | Ammonia | High enantioselectivity, Mild conditions, Green | >99% |

| Biocatalytic Amination | Amine Dehydrogenase (AmDH) | Ammonia | High enantioselectivity, Uses NADH/NADPH cofactors | >99% |

Asymmetric Strecker Reaction Variants

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com While the traditional reaction yields a racemic mixture, modern asymmetric variants provide access to enantiomerically enriched amines and their precursors. wikipedia.orgmasterorganicchemistry.com

The synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine via an asymmetric Strecker approach would start from 3,3,3-trifluoropropiophenone. The key step is the enantioselective addition of a cyanide source (e.g., HCN or TMSCN) to an imine intermediate formed from the ketone. wikipedia.orgmasterorganicchemistry.comnih.gov

Catalytic Asymmetric Strecker Reaction:

This approach utilizes a substoichiometric amount of a chiral catalyst to control the stereochemical outcome. Chiral thiourea (B124793) derivatives and metal complexes, such as those based on aluminum or titanium, have been developed as effective catalysts. nih.govorganic-chemistry.org For example, a chiral amido-thiourea catalyst can facilitate the hydrocyanation of the imine, yielding a chiral α-aminonitrile. nih.gov This intermediate is then hydrolyzed to produce the target chiral amine. The robustness of these catalysts allows for the use of safer cyanide salts like KCN in aqueous conditions, enhancing the method's practicality for larger-scale synthesis. nih.gov

Substrate- and Reagent-Controlled Strecker Reaction:

Alternatively, chirality can be introduced by using a chiral amine, such as (S)-α-phenylethylamine, which reacts with the ketone to form a chiral imine. wikipedia.org Subsequent diastereoselective addition of cyanide, followed by removal of the chiral auxiliary group, yields the enantiomerically enriched target amine. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.

Table 2: Asymmetric Strecker Reaction Approaches

| Variant | Control Element | Cyanide Source | Key Features |

|---|---|---|---|

| Catalytic Asymmetric | Chiral Thiourea or Metal Catalyst | HCN, TMSCN, KCN | Low catalyst loading, High enantioselectivity, Scalable. nih.gov |

| Chiral Auxiliary | Stoichiometric Chiral Amine | KCN, NaCN | Diastereoselective cyanide addition, Well-established methodology. wikipedia.org |

Innovative Process Development and Scalability

Moving from laboratory-scale synthesis to industrial production requires the development of scalable, safe, and efficient processes. Innovations in continuous flow synthesis and the application of green chemistry principles are pivotal for the manufacturing of chiral fluoroamines like ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine.

Continuous Flow Synthesis Approaches for Stereoselective Transformations

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. youtube.com These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. youtube.comdurham.ac.uk

For the synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, stereoselective transformations such as asymmetric reductive amination can be adapted to a flow regime. In a typical setup, streams of the substrate (1-phenyl-3,3,3-trifluoropropanone), the amine source, and the reducing agent would be pumped and mixed before entering a reactor coil or a packed-bed reactor containing an immobilized catalyst. rsc.orgnih.gov

Advantages of Flow Synthesis for Chiral Amines:

Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is crucial when working with high-pressure hydrogen gas or reactive fluorinating agents. durham.ac.uk

Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time allows for process optimization, potentially leading to higher yields and selectivities. nih.gov

Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Recent studies have demonstrated the successful use of continuous flow for the synthesis of chiral amines using immobilized biocatalysts, achieving high space-time yields and simplifying product purification. rsc.org

Green Chemistry Principles in Chiral Fluoroamine Production

The production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer substances. carlroth.com The synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine can be made more sustainable by incorporating these principles.

Key Green Chemistry Strategies:

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the asymmetric reductive amination or catalytic Strecker reactions discussed previously, is inherently greener than using stoichiometric chiral auxiliaries. nih.govthemjalab.com Catalysis reduces waste by minimizing the amount of reagent needed.

Biocatalysis: The use of enzymes like RedAms or AmDHs is a cornerstone of green chemistry. nih.govnih.gov These reactions occur in water under mild conditions, avoid the use of toxic heavy metals, and offer exceptional selectivity, thereby reducing the need for complex purification steps. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Direct reductive amination is highly atom-economical, theoretically generating only water as a byproduct. themjalab.com

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch reactions due to better heat integration. durham.ac.uk Microwave-assisted synthesis is another technique that can significantly shorten reaction times and reduce energy consumption. chim.it

By integrating these advanced synthetic methodologies and process innovations, the production of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine can be achieved in a highly efficient, selective, and sustainable manner.

Elucidation of Stereochemistry and Conformational Analysis of S 1 Phenyl 3,3,3 Trifluoropropyl Amine

Determination of Enantiomeric Purity and Absolute Configuration

Establishing the absolute configuration and ensuring the enantiomeric purity of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine are essential first steps in its characterization. This is achieved through a combination of chromatographic, crystallographic, and spectroscopic methods.

Chiral chromatography is a cornerstone for determining the enantiomeric purity of chiral compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful means to separate enantiomers.

For GC analysis, primary amines like the target compound are typically derivatized to improve volatility and chromatographic performance. sigmaaldrich.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into its corresponding trifluoroacetamide. sigmaaldrich.comwiley.com The separation of these derivatives is then carried out on a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. wiley.comgcms.cz The enantioselectivity (α) of the separation is governed by thermodynamic differences in the interaction of the two enantiomers with the CSP. wiley.com These differences in enthalpy (ΔΔH) and entropy (ΔΔS) of interaction dictate the degree of separation, which can often be enhanced by optimizing the column temperature. wiley.com Studies on analogous 1-phenylalkylamines show that the position of substituents on the phenyl ring significantly influences these thermodynamic parameters and, consequently, the separation. wiley.com

Chiral HPLC provides an alternative, direct method for enantiomeric separation without derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of racemic compounds and are commonly used for this purpose.

A representative table of conditions for a chiral GC analysis is provided below.

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography (GC) | wiley.com |

| Analyte Form | Trifluoroacetyl (TFA) derivative | sigmaaldrich.comwiley.com |

| Column Type | Fused silica (B1680970) capillary with chiral stationary phase | wiley.com |

| Stationary Phase | Derivatized Cyclodextrin (e.g., 30% MTBCD in OV-1701) | wiley.com |

| Carrier Gas | Hydrogen | wiley.com |

| Detector | Flame Ionization Detector (FID) | wiley.com |

| Temperature Program | Isothermal (optimized between 90-190 °C) | wiley.com |

X-ray crystallography on a single crystal of a chiral compound, or a suitable crystalline derivative, provides an unambiguous determination of its three-dimensional structure and absolute configuration. This technique measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of the precise spatial arrangement of every atom in the molecule. For chiral molecules, specialized methods analyzing anomalous dispersion effects are used to definitively assign the (S) or (R) configuration at each stereocenter. While this method is considered the "gold standard" for absolute configuration determination, it is contingent upon the ability to grow a high-quality single crystal of the analyte or a derivative.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for stereochemical analysis in solution. saschirality.orgnih.gov

Electronic CD (ECD), measured in the UV-visible region, provides information on the stereochemistry around chromophores, such as the phenyl ring in the target molecule. VCD, its counterpart in the infrared region, measures the differential absorption of circularly polarized light by vibrational transitions. nih.gov VCD is highly sensitive to the entire three-dimensional structure of a molecule, making it an excellent tool for determining not only absolute configuration but also the dominant solution-phase conformation. mdpi.com

The modern application of these methods relies heavily on quantum chemical calculations. saschirality.orgnih.gov The experimental CD and VCD spectra are compared with spectra calculated for a specific enantiomer (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. saschirality.org Furthermore, by comparing the experimental spectrum to the calculated spectra of different stable conformers, the conformational preferences of the molecule in solution can be elucidated. nih.gov

Conformational Preferences and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution. For ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, both ¹H and ¹⁹F NMR are particularly insightful.

¹H NMR provides information about the connectivity and the local electronic environment of the hydrogen atoms. The coupling constants (J-values) between protons on adjacent carbons in the propyl chain can, via the Karplus equation, give quantitative information about the dihedral angles and thus the preferred chain conformation (e.g., anti vs. gauche).

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR an exceptionally powerful and sensitive probe. nih.gov Fluorine has a high natural abundance (100% for ¹⁹F), and its NMR signal occurs in a spectral region free from other signals, providing a background-free window to observe the molecule. nih.goved.ac.ukresearchgate.net The chemical shift of the ¹⁹F signal is highly sensitive to the local molecular environment and, therefore, to conformational changes. ed.ac.uk In a mixture of rapidly interconverting conformers, a single, population-averaged ¹⁹F signal would be observed. However, by using variable-temperature NMR, it may be possible to slow this interconversion enough to observe distinct signals for individual conformers, allowing for the determination of their relative populations and the thermodynamic parameters of their equilibrium. nih.govresearchgate.net

Computational chemistry provides indispensable tools for exploring the conformational energy landscape of flexible molecules. Methods like Density Functional Theory (DFT) are widely used to perform conformational searches, optimizing the geometry of various possible conformers to find the local energy minima on the potential energy surface.

A typical computational workflow involves rotating the single bonds in the propyl chain to generate a wide range of starting geometries. Each of these is then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). researchgate.netresearchgate.net This process yields the stable conformers and their relative energies. From these optimized structures, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be analyzed. Furthermore, spectroscopic properties like NMR chemical shifts can be calculated and compared with experimental data to validate the computational model. researchgate.net

Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time, providing insights into the rates of interconversion between different conformations.

An illustrative table of hypothetical DFT-calculated data for two possible conformers of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine is shown below.

| Parameter | Conformer A (Extended) | Conformer B (Gauche) |

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Dihedral Angle C(phenyl)-C1-C2-C3 (°) | ~178.5 | ~65.2 |

| Calculated ¹⁹F Chemical Shift (ppm) | -65.1 | -64.3 |

| Population at 298 K (%) | 89 | 11 |

Stereoelectronic Influence of the Trifluoromethyl Group on Molecular Structure

The trifluoromethyl (CF₃) group, a key substituent in ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, exerts a profound influence on the molecule's three-dimensional structure and electronic properties. This influence stems from the high electronegativity of the fluorine atoms, which leads to significant stereoelectronic effects that dictate conformational preferences and modulate reactivity.

The primary electronic effect of the trifluoromethyl group is its strong inductive electron-withdrawing nature. nih.gov This property arises from the cumulative effect of the three highly electronegative fluorine atoms, which polarize the C-C and C-F bonds, leading to a significant partial positive charge on the carbon atom of the CF₃ group and influencing the electron distribution throughout the molecule. nih.gov This inductive effect can enhance the electrophilic character of adjacent cationic sites and lead to greater positive charge-delocalization. nih.gov

A critical stereoelectronic phenomenon relevant to the structure of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine is the gauche effect . The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than the sterically less hindered 180° (anti) conformation. wikipedia.org This preference is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of a vicinal C-F bond. wikipedia.org This overlap is maximized in a gauche arrangement. wikipedia.org For molecules containing a 1,2-difluoroethane (B1293797) fragment, the gauche conformation is more stable than the anti conformation. wikipedia.org

In the context of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, the key rotatable bond is the C1-C2 bond connecting the chiral benzylic carbon to the carbon bearing the trifluoromethyl group. The conformational preference around this bond will be significantly influenced by the stereoelectronic interactions between the trifluoromethyl group, the amine group, the phenyl ring, and the hydrogen atom on the chiral center.

The interplay of steric hindrance and these stereoelectronic effects will determine the final molecular geometry. The bulky phenyl and trifluoromethyl groups will tend to orient themselves to minimize steric clashes, while the electronic stabilizing interactions, such as the gauche effect, will favor specific torsional arrangements. It is plausible that the preferred conformation of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine involves a gauche relationship between the C-N bond and one of the C-F bonds, stabilized by hyperconjugation.

Detailed Research Findings from Analogous Systems:

To illustrate the expected structural parameters, computational data from analogous molecules are presented below. It is important to note that these values are for related compounds and serve as an estimation for the target molecule.

| Parameter | Analogous Compound | Value | Reference |

| C-CF₃ Bond Length | (η⁵-C₆H₇)Fe(CO)₂CF₃ | 1.355(4) Å | nih.gov |

| F-C-F Bond Angle | (η⁵-C₆H₇)Fe(CO)₂CF₃ | 103.2° | nih.gov |

| F-C-C-F Dihedral Angle (gauche) | 1,2-difluoroethane | 68° | wikipedia.org |

Chemical Reactivity and Derivatization of S 1 Phenyl 3,3,3 Trifluoropropyl Amine

Functionalization Reactions at the Amine Nitrogen

The primary amine group is a key functional handle, acting as a potent nucleophile and a base. This allows for a wide array of functionalization reactions, leading to the synthesis of a broad spectrum of derivatives.

The lone pair of electrons on the nitrogen atom of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine facilitates reactions with a variety of electrophiles.

Acylation: The amine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often requiring an activating agent) to form the corresponding amides. rsc.org This reaction is fundamental in peptide synthesis and for introducing a wide range of functional groups. The general procedure involves the direct condensation of an amine with a carboxylic acid, which can be promoted under various conditions. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. The triflamide group, a derivative of trifluoromethanesulfonic acid, has been used as a protecting group for amino acids in reactions like Friedel-Crafts acylation, highlighting the utility of sulfonylation in modifying amine reactivity. nih.gov

Alkylation: The amine nitrogen can be alkylated using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as palladium-catalyzed N-arylation with aryl bromides or gold-catalyzed N-alkylation with alcohols, provide routes to secondary amines. wikipedia.orgnih.gov Metal-free catalysis using triarylboranes has also been shown to effect N-alkylation of various amines with aryl esters. uomustansiriyah.edu.iq

Table 1: Representative Functionalization Reactions at the Amine Nitrogen This table is illustrative, based on general amine reactivity, as specific data for the title compound is limited in the provided search results.

| Reaction Type | Reagent Example | Product Class | Catalyst/Conditions Example |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide | Base (e.g., Triethylamine) |

| Sulfonylation | Tosyl Chloride | N-tosyl sulfonamide | Base (e.g., Pyridine) |

| Alkylation | Benzyl (B1604629) Bromide | N-benzyl amine | Base (e.g., K₂CO₃) |

| N-Arylation | Aryl Bromide | N-aryl amine | Pd(OAc)₂ / BINAP |

Imine Formation: As a primary amine, ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. rsc.orgnih.gov This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. rsc.org The resulting C=N double bond in the imine is itself a functional group that can undergo further reactions, such as reduction to a secondary amine. nih.gov The synthesis of fluorinated imines is a subject of interest, often achieved through condensation in an organic solvent. nih.gov

Enamine Formation: Enamines are generally formed from the reaction of a ketone or aldehyde with a secondary amine. biorxiv.orgrsc.org Therefore, N-alkylated derivatives of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine (i.e., secondary amines) are precursors to enamine structures. The process involves the formation of an iminium ion intermediate, followed by deprotonation of an alpha-carbon. masterorganicchemistry.com

Other Nitrogen-Containing Derivatives: The amine functionality serves as a building block for more complex nitrogen-containing heterocycles and derivatives. For instance, trifluoromethyl-containing imines can undergo aza-Henry reactions with nitroalkanes to produce α-trifluoromethyl β-nitroamines, which are valuable synthetic intermediates. nih.gov Furthermore, in-situ generated nitrile imines can participate in cycloaddition reactions to form heterocyclic structures like 1-aryl-3-trifluoromethylpyrazoles. nih.gov

Transformations Involving the Trifluoromethyl and Phenyl Moieties

The trifluoromethyl (CF₃) group is generally considered chemically inert due to the strength of the C-F bond. acs.org However, recent advances have demonstrated that selective activation of a single C-F bond is possible, providing a pathway to difluoromethyl (CF₂H) or difluoroalkyl (CF₂R) derivatives. nih.govacs.org

These transformations represent a significant challenge because the product of the initial C-F functionalization (e.g., an ArCF₂R species) is often more reactive than the starting ArCF₃ compound. nih.gov Methodologies for achieving this selective hydrodefluorination include:

Photoredox Catalysis: Organic photoredox catalysts, in combination with a hydrogen atom donor, can achieve the reductive defluorination of electron-poor trifluoromethylarenes under blue light irradiation. bris.ac.ukwikipedia.org

Transition Metal Catalysis: Catalyst systems involving palladium and copper have been developed for the selective reduction of ArCF₃ to ArCF₂H. nih.gov

Electrochemical Methods: Electrochemistry offers a route for the hydrodefluorination of trifluoromethylarenes, with some methods enabling di-hydrodefluorination to yield benzyl fluorides. lkouniv.ac.in

These advanced methods allow for the "molecular editing" of complex molecules, including drugs, by converting a CF₃ group into a CF₂H group, which can subtly alter the compound's biological properties. bris.ac.ukwikipedia.org

Table 2: Methodologies for Selective Defluorination of Trifluoromethylarenes

| Methodology | Catalyst/System Example | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Organophotoredox Catalysis | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile | ArCF₂H | Mild conditions, applicable to complex molecules | bris.ac.uk, wikipedia.org |

| Transition Metal Catalysis | Palladium/Copper co-catalysis | ArCF₂H | Selective activation of a single C-F bond | nih.gov |

| Electrochemical Reduction | Undivided cell electrolysis | ArCF₂H or ArCH₂F | Avoids hazardous fluorinating reagents | lkouniv.ac.in |

| Fluoride-Initiated Coupling | Allylsilanes / Fluoride (B91410) source | ArCF₂-Allyl | Base-induced single electron transfer pathway | rsc.org |

The phenyl ring can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces one of the hydrogen atoms on the ring. nih.govuci.edu The regiochemical outcome of this substitution is directed by the activating and directing effects of the substituent already present on the ring, in this case, the -(S)-CH(NH₂)CH₂CF₃ group.

The directing effect of this substituent is a combination of two factors:

The Amino Group (-NH₂): The amine group is a powerful activating group and is ortho, para-directing. reddit.com It strongly donates electron density into the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack of the electrophile, particularly when the attack occurs at the ortho and para positions. uci.edu

The Trifluoromethyl Group (-CF₃): The CF₃ group on the propyl side chain exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring to some extent by pulling electron density away, making it less nucleophilic than if an unsubstituted alkyl group were present.

Mechanisms of Key Reactions Involving ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine as a Substrate

Mechanism of Imine Formation: The formation of an imine from the primary amine and a ketone or aldehyde proceeds via a two-stage mechanism under acidic catalysis.

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. masterorganicchemistry.com

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then pushes out the water molecule, forming a C=N double bond and yielding a protonated imine (an iminium ion). A final deprotonation step gives the neutral imine product. rsc.org

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination): This reaction proceeds via a two-step mechanism.

Electrophile Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the strong electrophile (e.g., Br⁺, generated from Br₂ and a FeBr₃ catalyst). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Aromatization: A base (e.g., Br⁻) removes a proton from the sp³-hybridized carbon where the electrophile attached. This restores the aromaticity of the ring and yields the substituted product. The stability of the arenium ion intermediate determines the reaction rate and regioselectivity, with ortho and para attack being favored due to direct resonance stabilization by the amine group.

Mechanism of Selective Hydrodefluorination (Photoredox Example): The reductive cleavage of a C-F bond in a trifluoromethylarene often involves radical intermediates.

Single Electron Transfer (SET): An excited-state photoredox catalyst transfers an electron to the trifluoromethylarene, forming a radical anion. bris.ac.uk

Fluoride Elimination: This radical anion undergoes fragmentation, expelling a fluoride ion (F⁻) to generate a neutral difluorobenzyl radical. bris.ac.uk

Hydrogen Atom Transfer (HAT): The difluorobenzyl radical abstracts a hydrogen atom from a hydrogen atom donor (HAD) present in the reaction mixture to form the final difluoromethylarene product (ArCF₂H). wikipedia.org

Applications of S 1 Phenyl 3,3,3 Trifluoropropyl Amine As a Chiral Building Block

Precursors for Complex Chiral Molecules

The inherent chirality and the presence of the trifluoromethyl group in ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine make it a strategic starting point for the synthesis of a variety of complex chiral molecules. Its amine functionality provides a handle for further chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Synthesis of Chiral Fluoro-Containing Heterocyclic Compounds

Chiral trifluoromethylated amines are crucial building blocks for creating novel fluoro-containing heterocyclic compounds. portico.org The amine group of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine can be utilized in cyclization reactions to form various heterocyclic rings, such as pyrrolidines, piperidines, and azepanes. For instance, N-tosylated α-(trifluoromethyl)homoallylamine derivatives can undergo cyclization to produce trifluoromethylated pyrrolidines. beilstein-journals.org The stereochemistry of the starting amine directs the formation of specific diastereomers of the resulting heterocyclic products.

The synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes can be achieved starting from 1-tosyl-2-(trifluoromethyl)aziridine. beilstein-journals.org This approach involves the alkylation of the aziridinyl anion followed by a ring-expansion protocol, where various nucleophiles can be used to introduce functionality into the final heterocyclic product. While not directly starting from ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, these methods highlight the general strategies for constructing chiral fluoro-containing heterocycles where a chiral trifluoromethylated amine could serve as a key precursor.

Incorporation into Chiral Ligands and Catalysts

The amine functionality of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine allows for its incorporation into the structure of chiral ligands, which are essential for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for example, are widely used in transition-metal-catalyzed asymmetric reactions. tcichemicals.comnih.gov The ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine moiety can be integrated into the backbone of these ligands, creating a specific chiral environment around the metal center that can influence the stereochemical outcome of a catalytic reaction.

The design and synthesis of new chiral ligands is an active area of research, and chiral amines are common starting materials for this purpose. For instance, novel axially chiral biphenyl-based amine catalysts have been synthesized and shown to be effective in asymmetric reactions proceeding through enamine intermediates. rsc.org While specific examples incorporating ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine into widely used ligand scaffolds like BINAP or PHOX were not found in the immediate search, the principles of chiral ligand design suggest its potential as a valuable component for creating new and effective catalysts for asymmetric hydrogenation and other transformations. nih.govub.edu

Intermediates in Asymmetric Total Synthesis

Chiral building blocks are fundamental to the total synthesis of natural products and other complex bioactive molecules. portico.org ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine can serve as a key intermediate in the synthesis of such targets, where its stereocenter is incorporated into the final structure. The trifluoromethyl group can also impart unique biological properties to the target molecule.

The synthesis of alkaloids, a large and diverse group of naturally occurring compounds with a wide range of biological activities, often relies on the use of chiral amine building blocks. beilstein-journals.org While a direct application of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine in a completed total synthesis of a natural product was not identified in the conducted search, its structural features make it a plausible precursor for synthetic routes targeting fluorinated analogues of natural products or novel bioactive compounds. The stereospecific isomerization of α-chiral allylic amines to γ-chiral trifluoromethylated amines represents a powerful strategy for generating valuable chiral building blocks for this purpose. nih.govresearchgate.net

Role in Asymmetric Catalysis and Stereocontrol

Beyond its role as a structural component, ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine and its derivatives can actively participate in controlling the stereochemical outcome of chemical reactions. This can be achieved through its use in the design of chiral catalysts or as a chiral auxiliary.

Design and Synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine-Derived Chiral Catalysts

The amine group in ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine provides a point of attachment for catalytically active moieties, allowing for the design and synthesis of novel chiral catalysts. These catalysts can be employed in a variety of asymmetric transformations, such as hydrogenations, aldol reactions, and conjugate additions.

For example, chiral amines are frequently used to create catalysts for asymmetric hydrogenation of imines to produce other chiral amines. nih.gov While specific catalysts derived from ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine are not extensively documented in the provided search results, the general principles of catalyst design suggest its potential. The combination of its steric bulk and the electronic influence of the trifluoromethyl group could lead to catalysts with unique reactivity and selectivity profiles.

Application as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction, after which it is removed. tcichemicals.com The chiral information from the auxiliary is transferred to the substrate, resulting in an enantiomerically enriched product. ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine has the potential to be used as a chiral auxiliary in various stereoselective transformations.

For instance, in diastereoselective conjugate addition reactions, a chiral amine can be converted into a chiral amide which then acts as a Michael acceptor. The stereocenter on the amine auxiliary blocks one face of the double bond, leading to the preferential formation of one diastereomer upon nucleophilic attack. beilstein-journals.orgnih.gov While specific data tables for reactions using ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine as an auxiliary are not available in the provided search results, the principles of asymmetric synthesis suggest its applicability in such transformations. The effectiveness of a chiral auxiliary is dependent on its ability to induce a high degree of facial selectivity, and the unique steric and electronic properties of this amine could offer advantages in certain reactions.

Below is a hypothetical data table illustrating the potential application of a chiral auxiliary derived from ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine in a diastereoselective conjugate addition reaction.

| Entry | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Crotonoyl-((S)-1-phenyl-3,3,3-trifluoropropyl)amide | Me₂CuLi | >95:5 | 85 |

| 2 | N-Cinnamoyl-((S)-1-phenyl-3,3,3-trifluoropropyl)amide | Et₂CuLi | 90:10 | 78 |

| 3 | N-Crotonoyl-((S)-1-phenyl-3,3,3-trifluoropropyl)amide | Ph₂CuLi | >98:2 | 92 |

Design Principles for Novel Chiral Architectures Utilizing ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine Scaffolds

The rational design of new chiral architectures is a complex endeavor that balances steric and electronic factors to achieve high levels of stereocontrol in chemical transformations. The scaffold of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine provides a versatile foundation for this purpose, with its inherent chirality and the influential presence of the trifluoromethyl group. The principles guiding the design of novel chiral structures based on this amine are multifaceted and are primarily centered on its use in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.

A key design principle involves the strategic modification of the amine functionality to create bidentate or polydentate ligands. These ligands, upon coordination with a metal center, can form well-defined chiral environments that effectively bias the trajectory of incoming substrates in a catalytic cycle. The phenyl and trifluoromethyl groups on the stereogenic center play a crucial role in this context. The bulky phenyl group can create a significant steric hindrance, directing the approach of reactants from a less hindered face. Simultaneously, the strongly electron-withdrawing trifluoromethyl group can influence the electronic properties of the catalytic center, thereby modulating its reactivity and selectivity.

Another important design consideration is the conformational rigidity of the resulting chiral architecture. A well-defined and rigid scaffold is often essential for effective chiral recognition and induction. The ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine backbone can be incorporated into cyclic structures or frameworks with restricted bond rotation to minimize conformational ambiguity. This rigidity ensures that the chiral information is effectively transmitted during a chemical reaction, leading to a high degree of enantioselectivity. For instance, the amine can be derivatized to form Schiff bases, which can then act as chiral ligands for various metal-catalyzed reactions. The formation of the imine bond introduces a degree of planarity and rigidity to the ligand structure.

Furthermore, the design of novel chiral architectures often leverages non-covalent interactions to stabilize the transition state of a stereoselective reaction. The trifluoromethyl group of the ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine scaffold can participate in non-classical hydrogen bonding or dipole-dipole interactions, which can help to orient the substrate in a specific manner within the catalyst's chiral pocket. Computational modeling and theoretical studies are increasingly being employed to predict and understand these subtle interactions, guiding the rational design of more efficient and selective catalysts.

The modularity of designs based on the ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine scaffold is another significant advantage. By systematically varying the substituents on the phenyl ring or by introducing different functional groups to the amine nitrogen, a library of chiral ligands or auxiliaries can be synthesized. This modular approach allows for the fine-tuning of the steric and electronic properties of the chiral architecture to optimize its performance for a specific chemical transformation.

Table 1: Key Design Principles for Chiral Architectures from ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine

| Design Principle | Rationale | Potential Application |

| Ligand Denticity | Creation of stable, well-defined metal complexes with a chiral environment. | Asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. |

| Steric Hindrance | Directing the approach of substrates to a specific face of the catalyst. | Enantioselective addition reactions, kinetic resolutions. |

| Electronic Effects | Modulation of the reactivity and selectivity of the catalytic center. | Control of reaction rates and stereochemical outcomes. |

| Conformational Rigidity | Minimizing conformational flexibility to enhance chiral induction. | Synthesis of chiral ligands for asymmetric catalysis, chiral stationary phases. |

| Non-covalent Interactions | Stabilization of the transition state and orientation of the substrate. | Enhancing enantioselectivity through subtle molecular recognition. |

| Modularity | Facile tuning of steric and electronic properties for catalyst optimization. | High-throughput screening of chiral catalysts for various reactions. |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. uobasrah.edu.iq For a compound like ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, multi-nuclear NMR, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offers a comprehensive characterization.

¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for determining the carbon framework of a molecule. researchgate.net It provides information on the number of non-equivalent carbons and their chemical environment. The presence of the trifluoromethyl group significantly influences the chemical shifts of adjacent carbons due to strong electron-withdrawing effects.

¹⁹F NMR Spectroscopy: Given the trifluoromethyl group in the compound, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. It provides information on the chemical environment of the fluorine atoms and can be used to confirm the presence and integrity of the CF₃ group.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features and Interpretations |

| ¹H | Phenyl protons: ~7.2-7.4Methine proton (CH): ~4.0-4.5Methylene protons (CH₂): ~2.5-3.0Amine protons (NH₂): Variable | The phenyl protons would appear as a multiplet. The methine proton adjacent to the phenyl and amino groups would be downfield. The methylene (B1212753) protons adjacent to the CF₃ group would show complex splitting due to coupling with both the methine proton and the fluorine atoms. The amine protons' shift is dependent on solvent and concentration. |

| ¹³C | Phenyl carbons: ~125-140Methine carbon (CH): ~50-60Methylene carbon (CH₂): ~35-45Trifluoromethyl carbon (CF₃): ~120-130 (quartet) | The aromatic carbons would show distinct signals. The methine carbon would be in the typical range for a carbon attached to a nitrogen and a phenyl group. The methylene carbon's shift would be influenced by the adjacent CF₃ group. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. rsc.org |

| ¹⁹F | Trifluoromethyl group (CF₃): ~-60 to -80 | A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected in the characteristic region for a CF₃ group. The precise chemical shift provides a sensitive probe of the local electronic environment. rsc.org |

This table is predictive and based on general principles of NMR spectroscopy and data for structurally related compounds.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uobasrah.edu.iq It also provides structural information through the analysis of fragmentation patterns. nih.gov For ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, mass spectrometry would confirm its molecular weight and reveal characteristic fragments that are consistent with its structure.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation of the molecule under ionization would likely involve the loss of the trifluoromethyl group, cleavage of the bond between the phenyl group and the propyl chain, and other characteristic bond scissions. This fragmentation data is crucial for confirming the identity of the compound.

| Technique | Information Obtained | Expected Results for ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of the molecular formula C₉H₁₀F₃N. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Observation of fragments corresponding to the loss of CF₃, the phenyl group, and other predictable cleavages, aiding in structural confirmation. |

Advanced Chromatographic Methodologies for Separation and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The choice of chromatographic method depends on the properties of the compound and the nature of the mixture. For the separation and isolation of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, particularly for resolving its enantiomers, advanced chromatographic techniques are essential.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution.

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC.

Gas Chromatography (GC): For volatile derivatives of the amine, chiral GC can be employed. The amine can be derivatized to increase its volatility, and then separated on a chiral capillary column.

| Chromatographic Method | Principle of Separation | Application for ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Preparative separation of the (S)-enantiomer from a racemic mixture and analytical determination of enantiomeric purity. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | An alternative to HPLC for both analytical and preparative chiral separations, often with advantages in speed and solvent consumption. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives of the amine, particularly for assessing enantiomeric purity. nist.gov |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. nih.gov For a chiral molecule like ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, obtaining a single crystal of a suitable derivative allows for the unambiguous determination of its absolute configuration.

The process involves preparing a crystalline salt or derivative of the amine, for instance, by reacting it with a chiral acid. This crystalline derivative is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the precise arrangement of atoms in space can be determined. This provides definitive proof of the (S)-configuration. While a specific X-ray crystal structure for this exact compound was not found in the search results, this technique remains the gold standard for absolute configuration determination in small molecule crystallography. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine. These studies can predict a range of properties, including optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO).

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. Subsequent calculations would yield key electronic parameters.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Lowered due to -CF3 group | Indicates reduced susceptibility to oxidation |

| LUMO Energy | Lowered due to -CF3 group | Suggests increased susceptibility to reduction |

| HOMO-LUMO Gap | Relatively large | Implies high kinetic stability |

| Mulliken Atomic Charges | Negative charge on N and F atoms, positive on adjacent C atoms | Highlights centers of nucleophilicity and electrophilicity |

| Dipole Moment | Significant magnitude | Indicates a polar molecule with potential for strong intermolecular dipole-dipole interactions |

These calculations would provide a foundational understanding of the molecule's intrinsic reactivity and electronic landscape.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine over time. hmdb.ca These simulations model the movement of atoms and molecules, providing insights into the dynamic behavior that governs the macroscopic properties of the substance. hmdb.ca

A key aspect of MD simulations for a flexible molecule like this amine is the analysis of its conformational preferences. The rotation around the C-C and C-N single bonds allows the molecule to adopt various shapes. In studies of similar flexible molecules, it has been shown that certain conformations are more stable than others due to a balance of steric and electronic effects. nih.gov For ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, the interactions between the phenyl ring, the trifluoromethyl group, and the amine group would be critical in determining the predominant conformations in different environments.

MD simulations are also invaluable for studying intermolecular interactions. In a condensed phase, molecules of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine would interact through a combination of forces, including hydrogen bonding (via the amine group), dipole-dipole interactions, and van der Waals forces. The trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···F interactions, which have been shown to play a role in the crystal packing of fluorinated organic compounds. nih.gov

Table 2: Potential Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Expected Significance |

| N-H···N Hydrogen Bonding | Interaction between the amine hydrogen of one molecule and the nitrogen of another. | A primary driving force for self-assembly and aggregation. |

| π-π Stacking | Interaction between the phenyl rings of adjacent molecules. | Contributes to the stability of condensed phases. |

| Dipole-Dipole Interactions | Arising from the molecule's permanent dipole moment. | Important for the overall cohesion and physical properties. |

| C-H···F Interactions | Weak hydrogen bonds involving the trifluoromethyl group. | Can influence crystal packing and conformational preferences. nih.gov |

By simulating a system of multiple molecules, MD can reveal preferred orientations and packing motifs, providing a link between the molecular structure and the bulk properties of the material.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. While a specific predicted spectrum for ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine is not available, we can look at predictions for closely related structures like 3-phenyl-1-propylamine to understand the expected features. hmdb.ca

For a ¹H NMR spectrum, different protons in the molecule would exhibit distinct chemical shifts based on their electronic environment. The aromatic protons on the phenyl ring would appear in the downfield region, while the protons on the propyl chain would be more upfield. The coupling between adjacent protons would lead to characteristic splitting patterns.

Similarly, an IR spectrum can be calculated to predict the vibrational frequencies of the different bonds. The N-H stretching vibrations of the amine group, the C-H stretching of the aromatic ring and the alkyl chain, and the strong C-F stretching vibrations of the trifluoromethyl group would all appear at characteristic wavenumbers.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Corresponding Experimental Observation |

| ¹H NMR | Aromatic protons: ~7.2-7.4 ppm | Multiplet in the aromatic region |

| Methine proton (CH-NH2): ~4.0-4.5 ppm | Quartet or multiplet, shifted downfield | |

| Methylene (B1212753) protons (CH2-CF3): ~2.5-3.0 ppm | Multiplet, influenced by CF3 group | |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm | Multiple signals in the aromatic region |

| CF3 carbon: ~120-125 ppm (quartet) | Characteristic signal with C-F coupling | |

| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ | Broad or sharp peaks in the amine region |

| C-F stretch: ~1100-1300 cm⁻¹ | Strong, characteristic absorptions |

Comparing the computationally predicted spectra with experimental ones is a powerful method for structural verification. Discrepancies between the two can point to specific molecular conformations or intermolecular interactions present in the experimental sample that were not fully accounted for in the computational model. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition state structures, and calculate activation energies.

For example, a common route to synthesize chiral amines is through the reductive amination of a corresponding ketone. In the case of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine, this would likely involve the reaction of 1-phenyl-3,3,3-trifluoropropan-1-one with an ammonia (B1221849) source, followed by stereoselective reduction.

Computational modeling could be used to:

Model the initial nucleophilic attack of the amine on the ketone to form a hemiaminal intermediate.

Investigate the dehydration step leading to the formation of an imine.

Simulate the reduction of the imine with a chiral reducing agent to understand the origin of the stereoselectivity.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Table 4: Key Parameters from a Hypothetical Reaction Mechanism Calculation

| Reaction Step | Calculated Parameter | Significance |

| Imine Formation | Activation Energy (ΔG‡) | Determines the rate of this step |

| Stereoselective Reduction | Transition State Geometries | Reveals the interactions that favor the formation of the (S)-enantiomer |

| Overall Reaction | Reaction Energy (ΔG) | Indicates the thermodynamic favorability of the synthesis |

These theoretical insights can guide the optimization of reaction conditions to improve yield and enantiomeric excess in a laboratory setting.

Future Perspectives and Emerging Research Directions

Integration of ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine Chemistry with Flow and Automated Synthesis

The transition from traditional batch processing to continuous-flow chemistry represents a significant leap forward for the synthesis of complex molecules like ((S)-1-Phenyl-3,3,3-trifluoropropyl)amine. vapourtec.comresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for handling often exothermic or hazardous reactions involved in fluorination and amination. europa.eu This enhanced control leads to improved reaction efficiency, reproducibility, and safety. researchgate.net

The modular nature of flow systems facilitates the telescoping of multiple synthetic steps without the need for isolating intermediates, thereby maximizing efficiency and reducing waste. acs.orgmdpi.com For instance, a continuous-flow process could be designed for the synthesis and inline separation of a key precursor like trifluoromethyl diazomethane, which is hazardous to store and transport. nih.gov Research has demonstrated the successful application of automated and scalable continuous-flow routes for introducing trifluoromethyl groups into various heterocyclic structures, a process that can be adapted for amine synthesis. vapourtec.comacs.org These systems often employ packed-bed reactors or microreactors, which can be integrated with automated platforms and robotics to accelerate reaction optimization and the synthesis of compound libraries. europa.eunih.govnih.gov This approach is not only beneficial for industrial-scale production but also for drug discovery, where rapid synthesis of analogs is required. europa.euacs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Fluorinated Compounds

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk with hazardous reagents and exothermic reactions due to large volumes. | Enhanced safety due to small reactor volumes and better control. europa.eu |

| Scalability | Often challenging and requires re-optimization. | Simpler scalability by running the system for a longer duration. researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. researchgate.net |

| Automation | Difficult to fully automate multi-step processes. | Easily integrated with automation for multi-step synthesis and optimization. europa.eumdpi.com |

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral amines. A major research thrust is the development of new catalytic systems that can provide access to trifluoromethylated amines with high optical purity. nih.gov Organocatalysis has emerged as a powerful approach, with catalysts like 9-OH cinchona alkaloids being used for the highly enantioselective isomerization of trifluoromethyl imines to the corresponding amines. nih.govbrandeis.edu

Transition metal catalysis also offers promising avenues. Manganese-based catalysts, for example, have been successfully employed in the highly enantioselective hydrogenation of fluorinated imines, utilizing chiral ferrocenyl P,N,N ligands to achieve up to 98% enantiomeric excess. acs.org Other strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted ketimines and the addition of various nucleophiles to trifluoromethyl imines, driven by chiral catalysts. nih.gov The success of these reactions often depends on controlling the E/Z isomerism of the imine substrate, as different isomers can lead to opposite product enantiomers. nih.gov Future research will likely focus on discovering more robust and versatile catalysts that are tolerant of a wider range of functional groups and can operate under milder, more sustainable conditions.

Table 2: Selected Catalytic Systems for Asymmetric Synthesis of Chiral Fluoroamines

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Manganese-based catalysts with chiral P,N,N ligands | Asymmetric Hydrogenation of Imines | High enantioselectivity (up to 98% ee) and broad functional group tolerance. acs.org |

| Chiral 9-OH cinchona alkaloids (e.g., DHQ-7f) | Isomerization of Imines | Provides access to both aromatic and aliphatic chiral trifluoromethylated amines via proton transfer. nih.gov |

| Chiral Pyridoxamine | Biomimetic Transamination | Catalyzes asymmetric transamination of trifluoromethyl ketones to produce optically active amines with excellent ee. organic-chemistry.org |

| BINOL-derived boro-phosphate | Reduction of Imines | Effective for the enantioselective reduction of α-trifluoromethylated imines with catecholborane. organic-chemistry.org |

| Chiral oligoethylene glycol | Mannich Reaction | Acts as a cation-binding catalyst for the direct synthesis of chiral β-fluoroamines. nih.gov |

Expansion of Synthetic Utility in New Chemical Transformations

((S)-1-Phenyl-3,3,3-trifluoropropyl)amine and its derivatives are valuable building blocks, and researchers are continuously exploring their use in novel chemical transformations. nih.govncert.nic.in The unique properties imparted by the trifluoromethyl group make these amines sought-after motifs in medicinal chemistry. nih.govacs.org